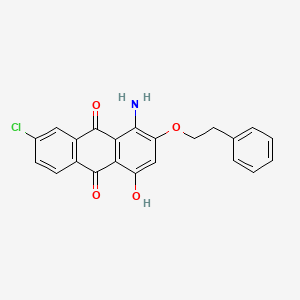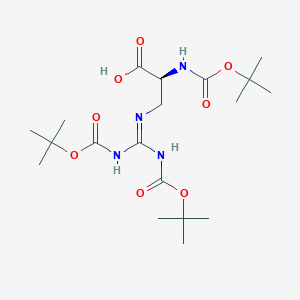
Butanoic acid, 4-oxo-4-(1,10-phenanthrolin-5-ylamino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanoic acid, 4-oxo-4-(1,10-phenanthrolin-5-ylamino)- is a complex organic compound that features a butanoic acid backbone with an oxo group and a phenanthroline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-oxo-4-(1,10-phenanthrolin-5-ylamino)- typically involves the reaction of butanoic acid derivatives with 1,10-phenanthroline under specific conditions. One common method includes the use of a coupling agent to facilitate the formation of the amide bond between the butanoic acid derivative and the phenanthroline .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
化学反応の分析
Types of Reactions
Butanoic acid, 4-oxo-4-(1,10-phenanthrolin-5-ylamino)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of benzoic acid derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the oxo group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include benzimidazolium fluorochromate and N-bromophthalimide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenanthroline derivatives.
科学的研究の応用
Butanoic acid, 4-oxo-4-(1,10-phenanthrolin-5-ylamino)- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with metal ions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of advanced materials and sensors.
作用機序
The mechanism of action of butanoic acid, 4-oxo-4-(1,10-phenanthrolin-5-ylamino)- involves its interaction with metal ions and biological macromolecules. The phenanthroline moiety can chelate metal ions, which can then participate in redox reactions or catalysis. This interaction can affect various molecular pathways, leading to the compound’s observed biological effects .
類似化合物との比較
Similar Compounds
- 4-Oxo-4-(phenylamino)butanoic acid
- 4-Oxo-4-(1-pyrrolidinyl)butanoic acid
- Fenbufen (γ-Oxo-(1,1′-biphenyl)-4-butanoic acid)
Uniqueness
Butanoic acid, 4-oxo-4-(1,10-phenanthrolin-5-ylamino)- is unique due to the presence of the phenanthroline moiety, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications requiring metal ion chelation and redox activity .
特性
CAS番号 |
263145-44-4 |
|---|---|
分子式 |
C16H13N3O3 |
分子量 |
295.29 g/mol |
IUPAC名 |
4-oxo-4-(1,10-phenanthrolin-5-ylamino)butanoic acid |
InChI |
InChI=1S/C16H13N3O3/c20-13(5-6-14(21)22)19-12-9-10-3-1-7-17-15(10)16-11(12)4-2-8-18-16/h1-4,7-9H,5-6H2,(H,19,20)(H,21,22) |
InChIキー |
JKYOABJIFFGMNH-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=CC(=C3C=CC=NC3=C2N=C1)NC(=O)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2Z)-2-[[20-[(E)-[1-(dicyanomethylidene)-5-methyl-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-5-methyl-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13142526.png)



![(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoyl]-(4-methyl-2-oxochromen-7-yl)amino]hexanamide](/img/structure/B13142563.png)
![2-(Dibenzo[b,d]selenophen-4-yl)pyridine](/img/structure/B13142569.png)

![6-[Bis(acetyloxy)methyl]-9,10-dioxo-9,10-dihydroanthracene-1,3,8-triyl triacetate](/img/structure/B13142586.png)
![1-phenyl-1-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)propan-2-amine;tetrafluoroborate](/img/structure/B13142594.png)

![[4-(3-Cyclopropylpropyl)-5-methylpyridin-2-yl]methanol](/img/structure/B13142607.png)


